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Abstract

1,5,5-Trimethylhydantoin, a derivative of the heterocyclic compound hydantoin, presents a
scaffold of interest for medicinal chemistry and drug development. While extensive theoretical
and computational studies on this specific molecule are not widely published, this technical
guide consolidates available information on related hydantoin structures to provide a
comprehensive overview of the computational methodologies and theoretical principles
applicable to its study. This document outlines standard computational workflows,
spectroscopic analysis techniques, and molecular modeling approaches that can be employed
to characterize 1,5,5-Trimethylhydantoin and predict its physicochemical and biological
properties. Representative data from closely related analogs are presented to offer a predictive
framework in the absence of direct experimental and computational results for the title
compound.

Introduction

Hydantoin and its derivatives are a well-established class of compounds with a wide range of
biological activities, including anticonvulsant, antimicrobial, and anticancer properties. The
methylation pattern on the hydantoin ring significantly influences the molecule's conformation,
polarity, and potential for intermolecular interactions, thereby affecting its pharmacokinetic and
pharmacodynamic profiles. 1,5,5-Trimethylhydantoin, with methyl groups at the N1 and C5
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positions, is a subject of interest for exploring structure-activity relationships within this
chemical class.

Theoretical and computational chemistry offer powerful tools to investigate the properties of
such molecules at an atomic level.[1] These methods can predict molecular geometry,
spectroscopic signatures, and binding affinities with biological targets, thus guiding
experimental research and accelerating the drug discovery process. This guide serves as a
resource for researchers embarking on the theoretical and computational study of 1,5,5-
Trimethylhydantoin.

Molecular Structure and Properties

The foundational step in any computational study is the determination of the molecule's three-
dimensional structure. For 1,5,5-Trimethylhydantoin, this can be achieved through geometry
optimization using quantum chemical methods.
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Computational Chemistry Workflow

1. Molecular Structure Input
(SMILES, 2D sketch)

Y

2. 3D Structure Generation

Y

3. Geometry Optimization
(e.g., DFT: B3LYP/6-31G*)

Y

4. Vibrational Frequency Analysis

/

5. Property Calculation
(NMR, UV-Vis, etc.)

~N S

7. Data Analysis and Visualization

6. Molecular Docking (Optional)
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Molecular Docking Workflow

Protein Structure
(from PDB)

Prepare Protein Ligand Structure
(add hydrogens, assign charges) (1,5,5-Trimethylhydantoin)

. l

Define Binding Site Prepare Ligand
(Grid Box Generation) (assign charges, define rotatable bonds)

Perform Docking
(e.g., AutoDock Vina)

Analyze Results
(Binding Energy, Pose Visualization)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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